molecular formula C5H9NO2 B3025506 2-Oxazolidinone, 5,5-dimethyl- CAS No. 1121-83-1

2-Oxazolidinone, 5,5-dimethyl-

Cat. No.: B3025506
CAS No.: 1121-83-1
M. Wt: 115.13 g/mol
InChI Key: OGUQHFXVADNTBU-UHFFFAOYSA-N
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Description

“2-Oxazolidinone, 5,5-dimethyl-” is an oxazolidinone . It is used as an anticonvulsant and is also applied in the preparation of alkyl-linked di-phenyl aminoalcohols as long-acting β2 adrenergic receptor agonist .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The synthesis of oxazolidinones employs different catalytic systems or catalyst-free conditions, as well as ring-opening transformations through decarboxylative coupling .


Molecular Structure Analysis

The molecular formula of “2-Oxazolidinone, 5,5-dimethyl-” is C5H9NO2 . The structure includes the oxazolidone ring with the S configuration of substituent at C5 .


Chemical Reactions Analysis

Oxazolidinones are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .


Physical and Chemical Properties Analysis

The molecular weight of “2-Oxazolidinone, 5,5-dimethyl-” is 115.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Targeting Ribosomal RNA

Oxazolidinones, including the variant 5,5-dimethyl-2-oxazolidinone, have been studied for their role as antibacterial agents. They inhibit protein synthesis in gram-positive bacteria by binding to 70S ribosomes. Specifically, their interaction occurs at the 30S and 50S subunits of the ribosome, targeting the rRNA. This action inhibits the translocation of tRNA, effectively hindering bacterial protein synthesis, which is a unique mechanism among antibiotics (Matassova et al., 1999).

Synthesis and Antibacterial Activity

The synthesis and antibacterial activity of various oxazolidinones, including 5,5-dimethyl-2-oxazolidinone, have been explored. These compounds have shown promise in treating multidrug-resistant gram-positive bacterial infections. The in vitro and in vivo activities of these oxazolidinones were found to be comparable to vancomycin, especially against strains of staphylococci, streptococci, and enterococci. Additionally, they demonstrate potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).

Structural Analysis of Derivatives

The crystal structures of derivatives of 5,5-dimethyl-2-oxazolidinone have been analyzed to understand their chemical properties better. This analysis revealed that the exo-cyclic C–N bonds are shorter than standard C(sp3)–N(sp3) distances, indicating a possible exo-anomeric effect that contributes to the stability of these compounds (Bertolasi et al., 1990).

Use as Latent Aziridine Equivalents

5,5-Dimethyl-2-oxazolidinone has been used as a latent aziridine equivalent in chemical reactions. This application is significant in the field of organic synthesis, where it facilitates the aminoethylation of aromatic amines, phenols, and thiophenols (Poindexter et al., 1992).

Enzymatic Synthesis Involvement

Innovative enzymatic synthesis methods have employed 5,5-dimethyl-2-oxazolidinone for creating multifunctional compounds with biological and pharmacological activity. This synthesis involves using 2-aminoalcohol and dimethyl carbonate, with a focus on the synthesis of 3-ethyl-1,3-oxazolidin-2-one, a derivative of 5,5-dimethyl-2-oxazolidinone (Yadav & Pawar, 2014).

Mechanism of Action

Target of Action

5,5-Dimethyl-1,3-oxazolidin-2-one, also known as 2-Oxazolidinone, 5,5-dimethyl-, is a member of the oxazolidinones class of compounds . Oxazolidinones are mainly used as antimicrobials . The primary target of oxazolidinones is the bacterial ribosome . They work as protein synthesis inhibitors, targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .

Mode of Action

The compound interacts with its target, the bacterial ribosome, by inhibiting protein synthesis . This is achieved by preventing the binding of N-formylmethionyl-tRNA to the ribosome, an early step in protein synthesis . This interaction and the resulting changes lead to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 5,5-dimethyl-1,3-oxazolidin-2-one is the protein synthesis pathway in bacteria . By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, the compound disrupts the protein synthesis pathway, leading to the inhibition of bacterial growth .

Pharmacokinetics

Other members of the oxazolidinones class, such as linezolid, have been studied extensively . Linezolid was selected for its superior pharmacokinetic profile, suggesting that twice-daily dosing would be achievable .

Result of Action

The result of the action of 5,5-dimethyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, leading to the inhibition of bacterial growth .

Action Environment

The action of 5,5-dimethyl-1,3-oxazolidin-2-one, like other antimicrobials, can be influenced by various environmental factors. These factors can include the presence of other antimicrobials, the pH of the environment, and the presence of resistant bacteria . .

Safety and Hazards

“2-Oxazolidinone, 5,5-dimethyl-” is moderately toxic by intraperitoneal and intravenous routes . It has experimental teratogenic and reproductive effects . When heated to decomposition, it emits toxic fumes of NOx .

Properties

IUPAC Name

5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQHFXVADNTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149918
Record name 2-Oxazolidinone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-83-1
Record name 2-Oxazolidinone, 5,5-dimethyl-
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Record name 1121-83-1
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Record name 2-Oxazolidinone, 5,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-1,3-oxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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